3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a phenyl group attached to the pyrazole ring, along with a carbaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method involves the reaction of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Strong nucleophiles like sodium methoxide (NaOMe)
Major Products
Oxidation: 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May act as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to specific receptors, influencing cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(4-methoxyphenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-{3-[(4-bromophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
The presence of the fluorophenyl group in 3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H17FN2O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[3-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C23H17FN2O2/c24-20-11-9-17(10-12-20)16-28-22-8-4-5-18(13-22)23-19(15-27)14-26(25-23)21-6-2-1-3-7-21/h1-15H,16H2 |
InChI Key |
PXCKANMIVJNZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C=O |
Origin of Product |
United States |
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